3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the pyrrolo[2,3-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent FGFR inhibitory activity .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s noted that a compound with a low molecular weight would be an appealing lead compound, beneficial to subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the abnormal activation of the fgfr signaling pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers .
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity. This interaction is crucial because FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis . The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of cancer cells, which are critical factors in cancer metastasis . These cellular effects are mediated through the inhibition of FGFR signaling pathways, which play a pivotal role in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is essential for downstream signaling. Consequently, the activation of pathways such as RAS-MEK-ERK and PI3K-Akt is hindered, leading to reduced cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has demonstrated stability under standard storage conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of FGFR activity and consistent cellular responses, such as reduced proliferation and increased apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Lower doses have been effective in inhibiting tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes are essential for its clearance from the body and can influence its overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and tumor sites. Its accumulation in target tissues is crucial for its therapeutic effects, while its distribution to non-target tissues can contribute to potential side effects .
Subcellular Localization
Within cells, this compound localizes to specific subcellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of the compound is essential for its interaction with FGFRs and other biomolecules, ultimately determining its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine typically involves the chlorination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under controlled conditions, often involving heating and the use of a base such as diisopropylethylamine (DIPEA) to neutralize the generated hydrogen chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient conversion of starting materials to the target compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and anticancer agents.
Biological Studies: The compound is studied for its potential effects on cellular processes, such as apoptosis and cell proliferation.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the chlorine substituents and may have different biological activities.
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with chlorine atoms at different positions.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to a pyridine ring, offering different chemical properties and applications.
Uniqueness
3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positioning of chlorine atoms, which can significantly influence its reactivity and biological activity. This compound’s ability to interact with molecular targets like FGFRs makes it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
3,4-dichloro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAWXODTHPSRKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609750 | |
Record name | 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262408-75-2 | |
Record name | 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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